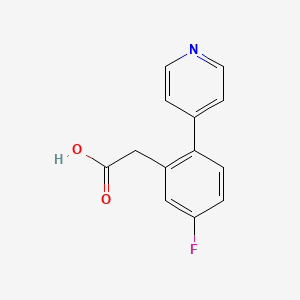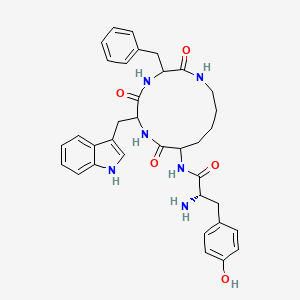
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” is a synthetic peptide composed of the amino acids tyrosine, lysine, tryptophan, and phenylalanine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and configuration of amino acids in this compound may confer unique properties that make it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized under certain conditions.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
Peptides like “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and infectious diseases.
Industry: Using peptides in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(2): A similar peptide with a different sequence or configuration.
H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(3): Another variant with potential differences in biological activity.
Uniqueness
The uniqueness of “H-Tyr-DL-Lys(1)-DL-Trp-DL-Phe-(1)” lies in its specific sequence and configuration, which may confer distinct biological properties compared to other peptides.
Properties
Molecular Formula |
C35H40N6O5 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29?,30?,31?/m0/s1 |
InChI Key |
CFVGCGXJRNVTFP-UZQQAHMESA-N |
Isomeric SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


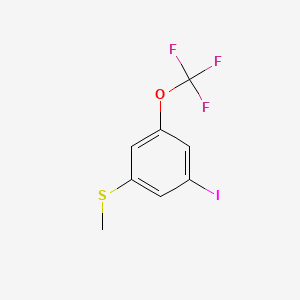

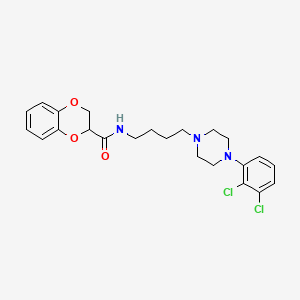
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl]butanoic acid ethyl ester](/img/structure/B14767420.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
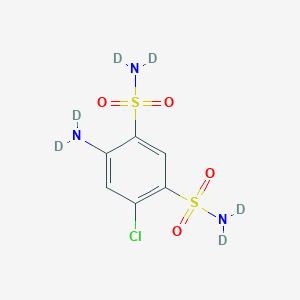
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
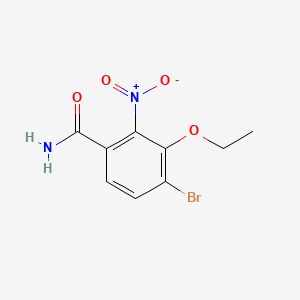
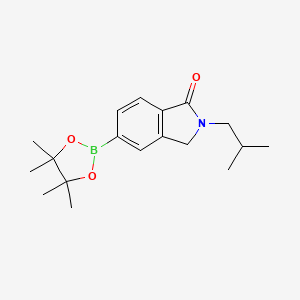
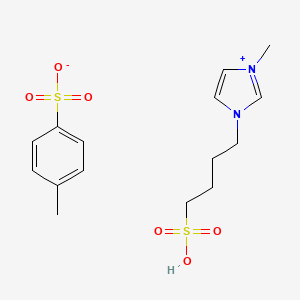

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)

